1-Hydroxy-5-azabenzotriazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

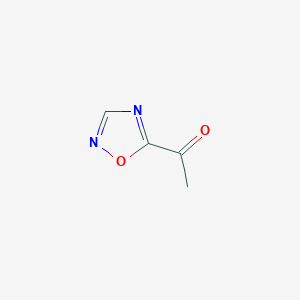

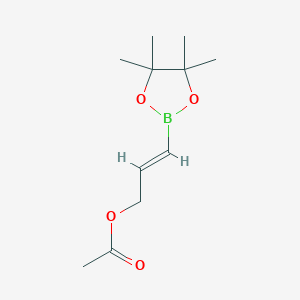

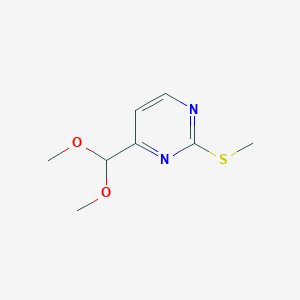

1-Hydroxy-5-azabenzotriazole (HOAt) is a heterocyclic organic compound that belongs to the class of azoles. It is widely used as a coupling reagent in peptide synthesis and other organic reactions. HOAt is a white crystalline powder that is soluble in common organic solvents such as ethanol, methanol, and acetonitrile.

Mechanism of Action

1-Hydroxy-5-azabenzotriazole acts as a nucleophilic catalyst in peptide synthesis. It reacts with the carboxylic acid to form an active ester intermediate, which then reacts with the amino group of the amino acid to form a peptide bond. 1-Hydroxy-5-azabenzotriazole also improves the solubility of the intermediate and stabilizes it, which reduces the formation of side products.

Biochemical and Physiological Effects

1-Hydroxy-5-azabenzotriazole has no known biochemical or physiological effects on living organisms. It is not toxic and does not have any adverse effects on human health.

Advantages and Limitations for Lab Experiments

1-Hydroxy-5-azabenzotriazole has several advantages in lab experiments. It improves the coupling efficiency and reduces the formation of side products in peptide synthesis. It is also easy to handle and has a long shelf life. However, 1-Hydroxy-5-azabenzotriazole has some limitations. It is expensive compared to other coupling reagents such as HBTU and HATU. It is also not suitable for the synthesis of peptides containing acid-labile protecting groups.

Future Directions

1-Hydroxy-5-azabenzotriazole has several potential future directions. One of them is the development of new coupling reagents that are more efficient and cost-effective than 1-Hydroxy-5-azabenzotriazole. Another direction is the synthesis of peptides with novel structures and functions using 1-Hydroxy-5-azabenzotriazole and other coupling reagents. The use of 1-Hydroxy-5-azabenzotriazole in the synthesis of small molecule inhibitors and drugs is also an area of future research. Finally, the development of new methods for the synthesis of 1-Hydroxy-5-azabenzotriazole and its derivatives is also an area of interest.

Conclusion

1-Hydroxy-5-azabenzotriazole is a versatile coupling reagent that has found widespread use in peptide synthesis and other organic reactions. It has several advantages such as improved coupling efficiency and reduced formation of side products. However, it also has some limitations such as high cost and unsuitability for acid-labile protecting groups. 1-Hydroxy-5-azabenzotriazole has no known biochemical or physiological effects on living organisms. Future research directions include the development of new coupling reagents, synthesis of novel peptides, and the use of 1-Hydroxy-5-azabenzotriazole in the synthesis of small molecule inhibitors and drugs.

Scientific Research Applications

1-Hydroxy-5-azabenzotriazole is widely used in peptide synthesis, especially in the coupling of amino acids with carboxylic acids. It is also used in the synthesis of other organic compounds such as esters, amides, and lactams. 1-Hydroxy-5-azabenzotriazole has been shown to improve the coupling efficiency and reduce the formation of side products in peptide synthesis. It is also used in the synthesis of small molecule inhibitors and drugs.

properties

CAS RN |

185839-73-0 |

|---|---|

Product Name |

1-Hydroxy-5-azabenzotriazole |

Molecular Formula |

C5H4N4O |

Molecular Weight |

136.11 g/mol |

IUPAC Name |

1-hydroxytriazolo[4,5-c]pyridine |

InChI |

InChI=1S/C5H4N4O/c10-9-5-1-2-6-3-4(5)7-8-9/h1-3,10H |

InChI Key |

YFYIKMFTXUYSEC-UHFFFAOYSA-N |

SMILES |

C1=CN=CC2=C1N(N=N2)O |

Canonical SMILES |

C1=CN=CC2=C1N(N=N2)O |

synonyms |

1H-1,2,3-Triazolo[4,5-c]pyridine,1-hydroxy-(9CI) |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Fluoro-5-methyl-6,7,8-trioxabicyclo[3.2.1]octane](/img/structure/B61187.png)

![ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B61188.png)

![2-[2-(Chloromethyl)phenyl]ethanol](/img/structure/B61192.png)